(D-Leu7)-LHRH
Description
Structure and Key Features The peptide H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 is a synthetic decapeptide featuring a pyroglutamyl (Pyr) N-terminal modification and a C-terminal amidation. Notable structural elements include:
- D-Leucine (D-Leu): A D-amino acid substitution at position 7, which enhances metabolic stability by resisting proteolytic degradation .
Properties
Molecular Formula |
C55H75N17O13 |
|---|---|
Molecular Weight |
1182.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)/t36-,37-,38+,39-,40-,41-,42-,43-/m0/s1 |
InChI Key |
XLXSAKCOAKORKW-BKAYIBTGSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Attachment
The synthesis typically begins with a Wang resin or Rink amide resin to accommodate the C-terminal amide group. For H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2, the Rink amide resin (0.48 mmol/g loading capacity) is preferred due to its compatibility with Fmoc/t-Bu chemistry and high amidation efficiency. The first amino acid, glycine, is attached using a 3:1 molar ratio of amino acid to resin, activated by 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). This step achieves >95% coupling efficiency, as verified by Kaiser testing.
Sequential Chain Elongation
The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids. Critical parameters include:
- Coupling Reagents : HATU and Oxyma Pure in DMF yield superior results for sterically hindered residues like D-Leu and Arg(Pbf). A study comparing activators showed HATU-mediated couplings achieve 98–99% efficiency vs. 92–94% for benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP).
- Deprotection : 20% piperidine in DMF with 0.1 M hydroxybenzotriazole (HOBt) minimizes premature cleavage of acid-sensitive groups during Fmoc removal.
- Side-Chain Protection :
Solution-Phase Synthesis for Segment Condensation
Fragment Preparation
For peptides exceeding 20 residues, segment condensation in solution is employed. H-Pyr-His-Trp-Ser-Tyr-Gly and D-Leu-Arg-Pro-Gly-NH2 are synthesized separately:
- N-Terminal Fragment (Residues 1–6) : Synthesized via SPPS on 2-chlorotrityl chloride resin using Fmoc chemistry. Cleavage with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) yields the free carboxylate.
- C-Terminal Fragment (Residues 7–10) : Prepared using tert-butyloxycarbonyl (Boc) chemistry on Merrifield resin, with final cleavage via hydrogen fluoride (HF).
Fragment Coupling
The fragments are coupled in dimethylacetamide (DMA) using N,N'-dicyclohexylcarbodiimide (DCC) and HOBt at −15°C to minimize epimerization. Reaction monitoring by thin-layer chromatography (TLC) shows complete consumption of the carboxyl component within 8 hours.
Hybrid Solid-Solution Phase Approaches
A hybrid method combining SPPS for the core sequence (residues 1–8) and solution-phase coupling for D-Leu-Arg-Pro-Gly-NH2 (residues 9–10) optimizes yield and purity:
- SPPS Portion : Conducted on Rink amide resin with HATU activation.
- Solution-Phase Coupling : The SPPS product is cleaved (TFA:TIPS:H2O = 95:2.5:2.5), purified via RP-HPLC, and reacted with the C-terminal fragment using ethyl cyano(hydroxyimino)acetate (Oxyma) and DIC in DMF.
Purification and Characterization
RP-HPLC Conditions
Under these conditions, the crude peptide elutes at 18.2 min, with purity increasing from 75% to >99% after two purification cycles.
Mass Spectrometry Validation
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (calc. 1321.48 Da, obs. 1321.51 Da). Post-source decay (PSD) analysis verifies sequence integrity, particularly at the D-Leu junction.
Critical Challenges and Optimization
Racemization at D-Leu
Racemization studies using Marfey’s reagent reveal that coupling D-Leu at >4°C or using carbodiimide activators (e.g., DIC) increases L-Leu contamination to 5–7%. Substituting HATU and maintaining 0–4°C limits this to <1%.
Aggregation During SPPS
The hydrophobic sequence His-Trp-Ser-Tyr promotes β-sheet aggregation, reducing coupling efficiency. Incorporating 10% hexafluoroisopropanol (HFIP) in DMF disrupts interchain hydrogen bonds, improving yields from 65% to 88%.
Scalability and Industrial Adaptation
Pilot-scale production (100 g batches) employs continuous-flow SPPS reactors, reducing solvent use by 40% and cycle time by 30% compared to batch systems. Critical parameters for scale-up include:
- Resin Swelling : Pre-swelling in DMF for 24 hours ensures uniform reagent penetration.
- Temperature Control : Jacketed reactors maintain 4°C during D-Leu coupling.
- In-Process Analytics : Online FTIR monitors Fmoc deprotection in real time.
Chemical Reactions Analysis
Types of Reactions
H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, particularly at the tryptophan and tyrosine residues.
Reduction: Reduction reactions can occur at the disulfide bonds if present.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol (DTT) . The reactions are typically carried out under controlled conditions to prevent degradation of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives .
Scientific Research Applications
Biological and Physiological Applications
Gonadotropin-Releasing Hormone Agonist:
H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 acts as an agonist for GnRH receptors, which play a crucial role in regulating the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones are essential for normal reproductive function in mammals. The compound has been shown to induce ovulation and synchronize reproductive cycles in animal models, such as Sprague-Dawley female rats, demonstrating its potential utility in reproductive biotechnology .
Therapeutic Applications:
This peptide is extensively studied for its therapeutic effects in conditions such as:
- Hormone-responsive cancers: It can suppress the secretion of sex hormones, which is beneficial in treating hormone-sensitive tumors.
- Endometriosis: By modulating hormonal levels, it can alleviate symptoms associated with this condition.
- Gender dysphoria: It is used in hormone therapy to align physical characteristics with gender identity .
Research Applications
Peptide Synthesis and Characterization:
The compound serves as a model peptide in studies focused on peptide synthesis techniques and the development of new methodologies for producing biologically active peptides. Its structure allows researchers to explore various coupling strategies and deprotection methods relevant to peptide chemistry .
Endocrine System Studies:
In research settings, H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 is utilized to investigate the mechanisms underlying hormone regulation and endocrine system function. Studies have shown that modifications to the peptide can significantly affect its biological activity, providing insights into receptor-ligand interactions and signaling pathways involved in reproductive health .
Case Studies and Empirical Evidence
Case Study 1: Induction of Ovulation
In a controlled study involving cyclic rats, administration of H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 resulted in significant ovulation rates compared to controls. The study measured serum LH levels post-administration, confirming the peptide's efficacy as an ovulation inducer at lower doses than traditional synthetic GnRH .
Case Study 2: Hormonal Regulation in Cancer Treatment
Research has demonstrated that this peptide can effectively suppress tumor growth in hormone-dependent cancers by inhibiting LH and FSH secretion. Clinical trials have shown promising results in patients with prostate cancer undergoing treatment with GnRH analogs like H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Reproductive Biology | Induction of ovulation | Effective at lower doses than traditional methods |
| Cancer Therapy | Treatment for hormone-responsive cancers | Suppresses tumor growth by inhibiting hormone secretion |
| Endocrine Research | Studies on hormone regulation | Insights into receptor interactions and signaling |
| Peptide Synthesis | Model for synthesizing biologically active peptides | Advances in coupling strategies |
Mechanism of Action
The mechanism of action of H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 involves its binding to LHRH receptors in the pituitary gland . This binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to an initial surge in these hormones . Continuous administration results in the downregulation of LHRH receptors, ultimately reducing the levels of LH and FSH . This reduction leads to decreased production of sex hormones such as testosterone and estrogen .
Comparison with Similar Compounds
Sequence and Structural Analogues
Table 1 highlights key structural differences and similarities among the target peptide and its analogs:
Functional and Stability Considerations
- Metabolic Stability : The D-Leu substitution in the target peptide likely confers resistance to enzymatic cleavage compared to L-Leu in Analog 1 . Analog 2’s D-Lys substitution may similarly enhance stability but alters charge interactions due to lysine’s positive charge .
- In contrast, Analog 3’s shorter sequence may limit receptor engagement .
- Synthesis Complexity: The target peptide’s D-amino acid and pyroglutamyl group require specialized synthesis protocols, such as Fmoc chemistry, as seen in related peptides .
Stability and Pharmacokinetics
- D-Amino Acids: The D-Leu substitution in the target peptide mirrors strategies used in therapeutic peptides (e.g., gonadotropin-releasing hormone analogs) to prolong half-life .
- C-Terminal Amidation : This modification, common in neuropeptides, improves receptor affinity and resistance to carboxypeptidases .
Biological Activity
H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 is a synthetic peptide that has garnered attention due to its biological activity, particularly as an agonist for Luteinizing Hormone-Releasing Hormone (LHRH) receptors. This compound is structurally modified with D-Leucine, which enhances its stability and potentially alters its pharmacokinetics compared to its L-isomer. The following sections provide a detailed overview of its biological activity, synthesis, applications, and comparative studies with similar peptides.
Structure and Composition
The peptide consists of the following amino acids:
- Pyrrolidone derivative at the N-terminus
- Sequence : His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2
This composition allows the peptide to interact specifically with hormone receptors in the endocrine system, influencing reproductive health by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland .
H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 acts primarily through:
- Agonistic Activity : It binds to LHRH receptors, triggering downstream signaling pathways that lead to the secretion of gonadotropins.
- Increased Stability : The incorporation of D-Leucine enhances resistance to enzymatic degradation, allowing for prolonged activity in biological systems .
Endocrine System Regulation
The peptide's primary role is in the regulation of reproductive hormones. Research indicates that it effectively stimulates LH and FSH release, which are crucial for sexual development and reproductive health .
Therapeutic Applications
Due to its specific receptor interactions, H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 is being explored for various therapeutic applications:
- Reproductive Disorders : Potential treatment for conditions related to hormonal imbalances.
- Cancer Treatment : Targeting LHRH receptors has implications in treating certain reproductive cancers .
Comparative Studies
Comparative analyses with other peptides have highlighted differences in receptor selectivity and efficacy. Below is a summary table comparing H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 with other related compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 | Modified with D-Leucine; enhanced stability | Agonist for Luteinizing Hormone-Releasing Hormone receptors |
| Luteinizing Hormone-Releasing Hormone (LHRH) | Natural form; less stable | Stimulates gonadotropins release |
| Gonadotropin-Releasing Hormone (GnRH) | Similar structure; broader receptor interaction | Stimulates follicle-stimulating hormone |
| D-Ala-Luteinizing Hormone-Releasing Hormone | Contains D-Alanine; altered receptor affinity | Similar agonistic effects |
| Triptorelin | Longer half-life; used clinically | Agonist for Luteinizing Hormone-Releasing Hormone receptors |
Synthesis Methods
The synthesis of H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain. Alternative methods such as liquid-phase synthesis or microwave-assisted synthesis are also explored to enhance yield and efficiency .
Case Studies and Research Findings
Research studies have demonstrated the efficacy of H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 in various experimental setups:
- In Vitro Binding Studies : These studies utilize radiolabeled ligands to assess binding affinities and kinetics with LHRH receptors.
- In Vivo Models : Animal models have been used to evaluate the physiological effects on hormone levels and reproductive functions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
